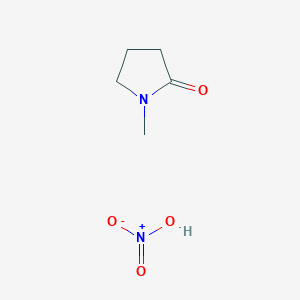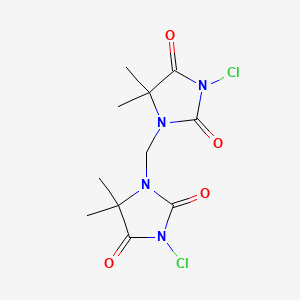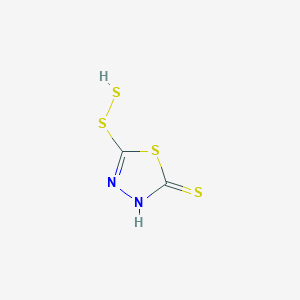
5-Disulfanyl-1,3,4-thiadiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Disulfanyl-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product. The reaction conditions often include the use of solvents like ethanol or water and a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography is common to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-Disulfanyl-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Disulfanyl-1,3,4-thiadiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the formulation of various industrial products, including corrosion inhibitors and lubricants.
Wirkmechanismus
The mechanism of action of 5-Disulfanyl-1,3,4-thiadiazole-2(3H)-thione involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dithio-1,3,4-thiadiazole
- 2,5-Dimercapto-1,3,4-thiadiazole
- Bismuthiol I
Uniqueness
5-Disulfanyl-1,3,4-thiadiazole-2(3H)-thione is unique due to its dual thiol groups, which provide it with distinct chemical reactivity and potential for forming disulfide bonds. This makes it particularly valuable in applications requiring strong binding to thiol-containing biomolecules or materials.
Eigenschaften
CAS-Nummer |
852394-64-0 |
|---|---|
Molekularformel |
C2H2N2S4 |
Molekulargewicht |
182.3 g/mol |
IUPAC-Name |
5-(disulfanyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C2H2N2S4/c5-1-3-4-2(7-1)8-6/h6H,(H,3,5) |
InChI-Schlüssel |
ICSHLNSQFKBOMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=S)NN=C(S1)SS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14184206.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-(pentyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184207.png)

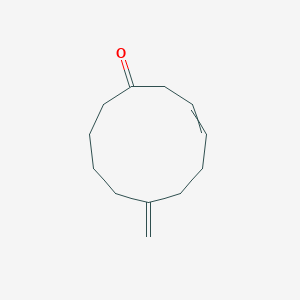
![(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14184213.png)
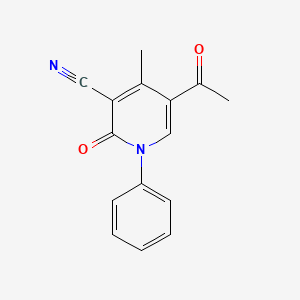
![4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-](/img/structure/B14184228.png)
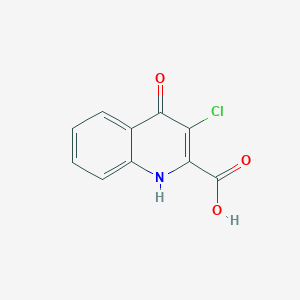
![(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14184244.png)
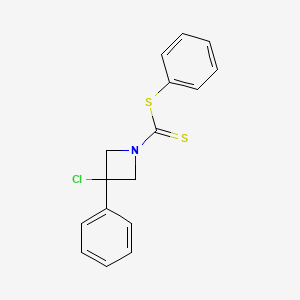
![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)
